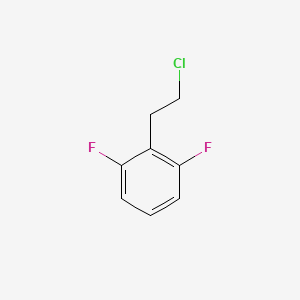

1-(2-Chloroethyl)-2,6-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

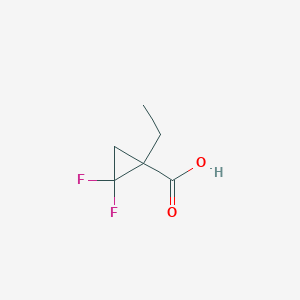

1-(2-Chloroethyl)-2,6-difluorobenzene (CEDFB) is a halogenated organic compound with a wide range of applications in research and industry. It is a colorless liquid with a melting point of -20°C and a boiling point of 94°C. CEDFB has been used in a variety of applications, including synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used as a solvent in organic synthesis, and as a reagent in the preparation of other compounds.

Scientific Research Applications

Synthesis and Organic Chemistry

Convenient Synthesis : A convenient synthesis method for high-purity 1-chloro-2,6-difluorobenzene has been developed, crucial as an intermediate for active ingredients in agricultural and pharmaceutical applications (R. Moore, 2003).

Electrochemical Reductions : The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in specific solvents like dimethylformamide have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole (Peng Du & D. Peters, 2010).

Nucleophilic Substitution in Fluorobenzenes : Dimethyl(trimethylsilyl)phosphane has been used for substituting fluorine in various difluorobenzenes, providing insights into the concerted mechanism of aromatic nucleophilic substitution (L. I. Goryunov et al., 2010).

Deprotonation and Functionalization : Studies on 1,3-difluorobenzene showed that strong bases like lithium diisopropylamide could directly access various dihalobenzoic acids, highlighting the reactivity of difluorobenzenes (C. Heiss et al., 2003).

Organometallic Chemistry

- Use in Organometallic Chemistry : Fluorobenzenes, including difluorobenzenes, are increasingly recognized as versatile solvents for organometallic chemistry and transition-metal-based catalysis, due to their weak binding to metal centers (S. Pike et al., 2017).

Chemical Synthesis

New Derivatives Synthesis : The creation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene has been explored, indicating the activation of the halogen substituent towards nucleophilic attack (A. M. Sipyagin et al., 2004).

Structural and Geometrical Studies : Gas-phase structures of various difluorobenzenes have been determined, revealing trends in geometrical parameters and the effects of multiple fluorine substituents (D. Wann et al., 2007).

Thermodynamic Properties : The thermodynamics of mixtures containing fluorinated benzenes have been studied, with a focus on their interactions and molecular behavior in different solutions (J. González et al., 2021).

Regioflexible Substitution : 1,3-Difluorobenzene has been converted into various benzoic acids, demonstrating the regioflexible substitution and reactivity of difluorobenzenes (M. Schlosser & C. Heiss, 2003).

Catalytic Reactions : Studies on rhodium-catalyzed substitution reactions of aryl fluorides with disulfides have shown tendencies to form difluorobenzenes, indicating the reactivity of difluorobenzenes in catalytic processes (M. Arisawa et al., 2008).

properties

IUPAC Name |

2-(2-chloroethyl)-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLRLFZFIKIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)-2,6-difluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

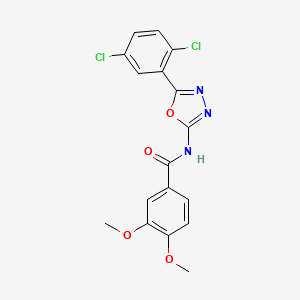

![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2411716.png)

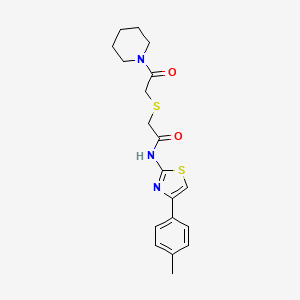

![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)

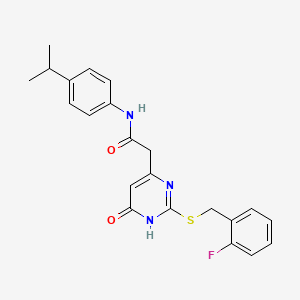

![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)

![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)

![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)